
tert-butyl 2-(N-methylacetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(N-methylacetamido)acetate, also known as N-methyl-2-tert-butylacetamidoacetic acid, is a synthetic organic compound commonly used in the laboratory for various research applications. It is a white, crystalline solid with a molecular weight of 198.26 g/mol. This compound is typically used in the synthesis of other organic compounds, as well as for its various scientific research applications.
Scientific Research Applications
Tert-butyl 2-(N-methylacetamido)acetate is widely used in scientific research applications. It is commonly used as a non-ionic surfactant in various biochemical and physiological studies. It is also used as a reagent in the synthesis of other organic compounds, such as amides and esters. Additionally, it is used as a catalyst in the synthesis of organic compounds.
Mechanism of Action
Tert-butyl 2-(N-methylacetamido)acetate acts as a non-ionic surfactant, which means that it is able to reduce the surface tension of aqueous solutions. This allows it to increase the solubility of hydrophobic molecules, thus making them more accessible to biochemical and physiological studies. Additionally, it is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
Tert-butyl 2-(N-methylacetamido)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, thus making them more accessible to biochemical and physiological studies. Additionally, it has been shown to act as a catalyst in various chemical reactions, which can increase the efficiency of the reaction.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-(N-methylacetamido)acetate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a non-toxic compound, which makes it safe to use in laboratory experiments. However, it is important to note that it is a highly reactive compound, which can lead to unwanted side reactions. Therefore, it is important to be aware of the potential risks associated with its use.
Future Directions
There are a variety of potential future directions for the use of tert-butyl 2-(N-methylacetamido)acetate. One possible direction is the development of new synthetic methods for the production of organic compounds. Additionally, further research could be conducted to explore the potential biological and physiological effects of this compound. Finally, further research could be conducted to explore the potential applications of this compound in various industrial processes.
Synthesis Methods
Tert-butyl 2-(N-methylacetamido)acetate is typically synthesized using a two-step process. The first step involves the reaction of tert-butyl alcohol and N-methylacetamide, which results in the formation of 2-(N-methylacetamido)acetate. The second step involves the reaction of the 2-(N-methylacetamido)acetate with tert-butyl bromide, which results in the formation of tert-butyl 2-(N-methylacetamido)acetate.
properties
IUPAC Name |
tert-butyl 2-[acetyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)10(5)6-8(12)13-9(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXCPCHNUKDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(N-methylacetamido)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

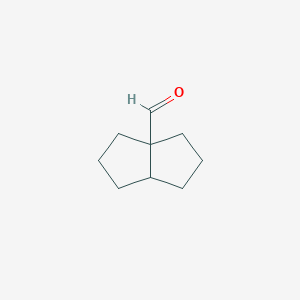
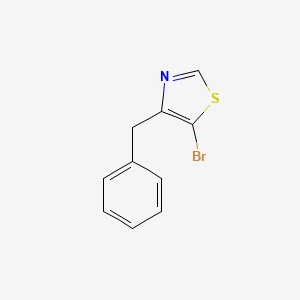

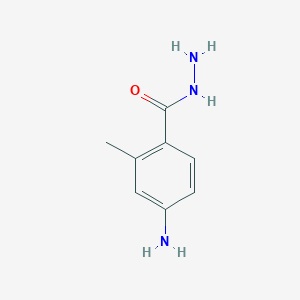
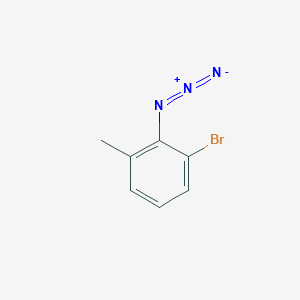
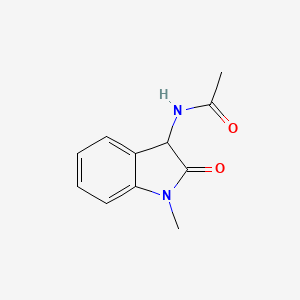
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)
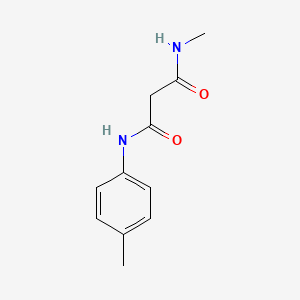


![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
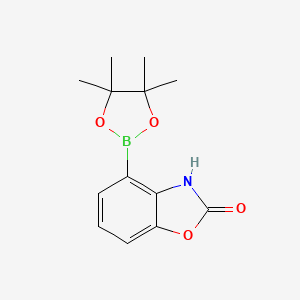
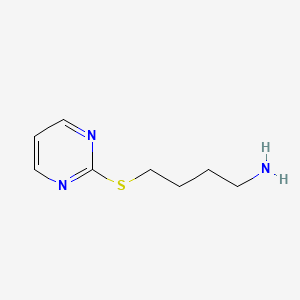
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)